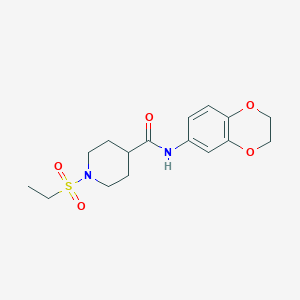

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, such as piperidine derivatives, involves multi-step chemical processes, including the use of specific reagents and conditions to achieve the desired structures. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been explored for their anti-acetylcholinesterase activity, showcasing the importance of the piperidine core structure in medicinal chemistry (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Techniques such as NMR, IR, and mass spectral data are essential for elucidating the structures of synthesized compounds. This structural analysis is foundational for understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, offering a range of functionalities. These compounds can be modified through reactions such as N-sulfonation and reactions with benzhydryl chlorides to produce derivatives with significant antimicrobial activities, as seen in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are determined by their molecular structure. These properties are essential for the compound's application in different environments, affecting its formulation and delivery in a pharmacological context.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are vital for tailoring these compounds for targeted biological activities. The synthesis and evaluation of derivatives, such as those with acetylcholinesterase inhibitory activity, highlight the importance of understanding these chemical properties for drug development (Khalid et al., 2014).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) focused on piperidine derivatives, including compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. These compounds were evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in treating conditions like Alzheimer's disease. The research found that specific structural modifications in the piperidine derivatives could substantially increase anti-AChE activity (Sugimoto et al., 1990).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized and analyzed the cardiac electrophysiological activity of various N-substituted imidazolylbenzamides or benzene-sulfonamides. The study showed that these compounds have potential as selective class III agents, indicating their use in treating cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial Activity

Khalid et al. (2016) explored the synthesis of N-substituted derivatives of a piperidine compound, similar in structure to the one , and its antimicrobial activity. The study suggested moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating potential applications in treating bacterial infections (Khalid et al., 2016).

Antioxidant and Anticholinesterase Activity

Karaman et al. (2016) studied sulfonyl hydrazone scaffolds and piperidine rings in medicinal chemistry. Their research involved synthesizing compounds with these structures and evaluating them for antioxidant capacity and anticholinesterase activity. This research indicates potential therapeutic applications for oxidative stress-related disorders and cholinesterase inhibitor therapies (Karaman et al., 2016).

Serotonin Receptor Agonism and Gastrointestinal Motility

Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, including those structurally similar to the specified piperidine compound, were found to accelerate gastric emptying and increase defecation frequency, suggesting their potential use in gastrointestinal disorders (Sonda et al., 2004).

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-2-24(20,21)18-7-5-12(6-8-18)16(19)17-13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11-12H,2,5-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBKQCZALOQDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)

![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)

![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)

![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)

![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)